molecular formula C13H12O5S B12663710 Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol CAS No. 51990-55-7

Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol

Cat. No.: B12663710
CAS No.: 51990-55-7
M. Wt: 280.30 g/mol
InChI Key: IMLMEIUTKRNUPD-UHFFFAOYSA-N
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Description

Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol is a compound that combines formaldehyde with a sulfonylphenol groupIt is characterized by its molecular formula C19H17NaO9S2 and a molecular weight of 476.4526 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol typically involves the reaction of formaldehyde with 2-hydroxybenzenesulfonate and 4-(4-hydroxyphenyl)sulfonylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, which can then be used in various applications. The industrial methods focus on efficiency, cost-effectiveness, and environmental considerations to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol include:

Uniqueness

This compound is unique due to its specific combination of formaldehyde and sulfonylphenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other bisphenols may not be suitable .

Biological Activity

Formaldehyde; 2-(2-hydroxyphenyl)sulfonylphenol, often referred to in the context of its applications and biological implications, is a compound that has garnered attention in various fields, including toxicology and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

Formaldehyde; 2-(2-hydroxyphenyl)sulfonylphenol is characterized by its sulfonyl and hydroxyl functional groups attached to a phenolic structure. Its molecular formula can be represented as C13H12O4S. The presence of these functional groups contributes to its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The formaldehyde moiety is known for its ability to react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential mutagenic effects.
  • Endocrine Disruption : Compounds with phenolic structures often exhibit endocrine-disrupting properties. Studies suggest that they may interfere with hormonal signaling pathways, affecting reproductive health and development.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis through the generation of reactive oxygen species (ROS).

Toxicological Profile

A detailed assessment of the toxicological effects associated with formaldehyde; 2-(2-hydroxyphenyl)sulfonylphenol indicates several health risks:

  • Acute Toxicity : Exposure can lead to irritation of the skin, eyes, and respiratory tract. Inhalation studies have shown that concentrations as low as 0.5 ppm can trigger sensory irritation .
  • Chronic Effects : Long-term exposure has been linked to reproductive toxicity and potential carcinogenic effects due to DNA damage caused by formaldehyde .
  • Environmental Impact : The compound's mobility in aquatic environments suggests that it can affect aquatic biota, potentially leading to bioaccumulation and toxicity in higher trophic levels .

Data Table: Toxicological Effects Summary

Effect TypeDescriptionReference
Acute ToxicityIrritation of skin/eyes; respiratory issues
Chronic ToxicityReproductive toxicity; potential carcinogen
Environmental ImpactMobility in water; bioaccumulation

Case Study 1: Reproductive Toxicity in Animal Models

A study conducted on rats exposed to bisphenol analogs similar to formaldehyde; 2-(2-hydroxyphenyl)sulfonylphenol demonstrated significant reproductive toxicity. The findings indicated decreased fertility rates and developmental abnormalities in offspring when exposed during critical developmental windows .

Case Study 2: Endocrine Disruption Effects

Research examining the effects of phenolic compounds on chicken embryo testis indicated that exposure led to feminizing effects, suggesting that similar compounds could disrupt normal endocrine function . This highlights the potential for formaldehyde derivatives to act as endocrine disruptors.

Research Findings

Recent studies have focused on the structural similarities between formaldehyde derivatives and known endocrine disruptors like bisphenol A (BPA). These findings suggest a need for further investigation into the long-term health impacts of exposure to such compounds, particularly concerning reproductive health and developmental outcomes .

Properties

CAS No.

51990-55-7

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H10O4S.CH2O/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2/h1-8,13-14H;1H2

InChI Key

IMLMEIUTKRNUPD-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O

Origin of Product

United States

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